1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(2-Chlorophenyl)methanesulfonyl]-N-cyclopropylpiperidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a methanesulfonyl group, and a cyclopropylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chlorophenyl)methanesulfonyl]-N-cyclopropylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with methanesulfonyl chloride to form 2-chlorobenzyl methanesulfonate. This intermediate is then reacted with cyclopropylamine to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chlorophenyl)methanesulfonyl]-N-cyclopropylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-[(2-Chlorophenyl)methanesulfonyl]-N-cyclopropylpiperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methanesulfonyl]-N-cyclopropylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular pathways involved are still under investigation, but it is known to interact with proteins involved in signal transduction and cellular regulation .
Comparison with Similar Compounds
- 1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-{[(2-methylphenyl)amino]methyl}phenyl)piperidine-4-carboxamide
- 1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-{[(2-methylphenyl)amino]methyl}phenyl)piperidine-4-carboxamide
Uniqueness: 1-[(2-Chlorophenyl)methanesulfonyl]-N-cyclopropylpiperidine-4-carboxamide is unique due to its specific structural features, such as the cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-cyclopropylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3S/c17-15-4-2-1-3-13(15)11-23(21,22)19-9-7-12(8-10-19)16(20)18-14-5-6-14/h1-4,12,14H,5-11H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXMIIOLCGIQNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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